molecular formula C15H23N3O3 B1524353 tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate CAS No. 346665-41-6

tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate

Cat. No.: B1524353
CAS No.: 346665-41-6
M. Wt: 293.36 g/mol
InChI Key: HPFXDGOQARRWGK-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H23N3O3 . It has an average mass of 293.361 Da and a monoisotopic mass of 293.173950 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a pyridine ring via an ether linkage . The piperidine ring is further substituted with a tert-butyl ester group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.37 . It is a solid at room temperature . The compound should be stored in a dark place, sealed, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Enantiopure Derivatives

A study by Marin et al. (2004) explored the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, highlighting the compound's role in generating cis-4-hydroxy delta-lactams with good yield and stereoselectivity. This demonstrates its utility as a building block in synthesizing complex organic molecules with potential biological activity (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Intermediate for Anticancer Drugs

Zhang et al. (2018) reported on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an important intermediate for small molecule anticancer drugs. Their work established a rapid and high-yield synthetic method for this compound, demonstrating its relevance in developing novel anticancer therapies (Zhang, Ye, Xu, & Xu, 2018).

Crizotinib Intermediate Synthesis

In another study, Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in many biologically active compounds like crizotinib, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material. This highlights the compound's application in the synthesis of pharmacologically active molecules (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Key Intermediate for Deoxycytidine Kinase Inhibitors

Zhang et al. (2009) described the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, demonstrating its importance in developing new classes of drugs for targeting specific enzymes (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Safety and Hazards

The compound may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

tert-butyl 4-(5-aminopyridin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-6-12(7-9-18)20-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFXDGOQARRWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154552
Record name 1,1-Dimethylethyl 4-[(5-amino-2-pyridinyl)oxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346665-41-6
Record name 1,1-Dimethylethyl 4-[(5-amino-2-pyridinyl)oxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346665-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(5-amino-2-pyridinyl)oxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Stir a mixture of 4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (2.7 g, 8.35 mmol) and 10% palladium on carbon (0.5 g) in ethanol (100 mL) at room temperature under hydrogen for 4 hours. Filter to remove palladium catalyst. Concentrate the filtrate and subject the resultant colorless oil to silica gel chromatography eluting with hexanes and ethyl acetate to give the title compound as a white solid (2.11 g, 86% (ES+(m/z) 194.2 [M+H—BOC]).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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